molecular formula C9H12O4 B14304684 3-(3-Acetyl-2-oxooxolan-3-yl)propanal CAS No. 114351-84-7

3-(3-Acetyl-2-oxooxolan-3-yl)propanal

Cat. No.: B14304684
CAS No.: 114351-84-7
M. Wt: 184.19 g/mol
InChI Key: PTHHGJNTIDYWGQ-UHFFFAOYSA-N
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Description

3-(3-Acetyl-2-oxooxolan-3-yl)propanal is a carbonyl-containing compound characterized by a γ-lactone (oxolane) ring fused with an acetyl group and a propanal side chain.

Properties

CAS No.

114351-84-7

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

3-(3-acetyl-2-oxooxolan-3-yl)propanal

InChI

InChI=1S/C9H12O4/c1-7(11)9(3-2-5-10)4-6-13-8(9)12/h5H,2-4,6H2,1H3

InChI Key

PTHHGJNTIDYWGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCOC1=O)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetyl-2-oxooxolan-3-yl)propanal typically involves the reaction of a suitable precursor with an acetylating agent under controlled conditions. One common method involves the use of oxolan-3-one as a starting material, which is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at a temperature of around 60-70°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Acetyl-2-oxooxolan-3-yl)propanal may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetyl-2-oxooxolan-3-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Acetyl-2-oxooxolan-3-yl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Acetyl-2-oxooxolan-3-yl)propanal involves its interaction with specific molecular targets and pathways. The acetyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds and subsequent changes in the structure and function of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Key Functional Groups Reactivity/Applications References
3-(3-Acetyl-2-oxooxolan-3-yl)propanal Oxolane, acetyl, aldehyde Likely prone to nucleophilic addition at aldehyde; lactone ring stability influences solubility
3-(Ethylthio)propanal Thioether, aldehyde Contributes to roasted food aromas (e.g., coffee); participates in Maillard reaction pathways
3-(Methylthio)propanal Thioether, aldehyde Formed via methionine Strecker degradation; key flavor compound in thermally processed foods
3-Oxo-3-phenylpropanal Aromatic ketone, aldehyde Condensation with active methylene nitriles yields azonicotinates or pyridazinones
Propanal Simple aldehyde Atmospheric pollutant with slower degradation compared to acetone

Adsorption and Catalytic Behavior

  • Propanal adsorbs on NiMoS catalysts in a di-sigma mode, forming bonds between its carbonyl oxygen and molybdenum, and the aldehyde carbon and nickel .

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